Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride
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Overview
Description
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a dichlorophenyl group, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride typically involves the reaction of 3,4-dichlorophenylacetic acid with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is then esterified using methanol in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
- 3,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is unique due to its specific structural features, such as the pyrrolidine ring and the dichlorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H12Cl2N2O2
- Molecular Weight : 253.13 g/mol
- CAS Number : 198959-37-4
The compound is characterized by a pyrrolidine ring substituted with a dichlorophenyl group and a carboxylate functional group, which contributes to its biological activity.
This compound exhibits its pharmacological effects primarily through interactions with neurotransmitter systems. It has been shown to influence the dopaminergic and serotonergic pathways, which are critical in the treatment of various psychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound acts as a partial agonist at dopamine receptors, which may help in managing symptoms of schizophrenia and other psychotic disorders.
- Serotonin Receptor Interaction : It also shows affinity for serotonin receptors, potentially contributing to its mood-stabilizing effects.
Antipsychotic Effects
Research indicates that this compound has notable antipsychotic properties. In various animal models, the compound has demonstrated efficacy in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysregulation.
Neuroprotective Properties
In addition to its antipsychotic effects, this compound has been studied for its neuroprotective properties. It appears to mitigate neuronal damage in models of ischemic stroke by enhancing blood flow and reducing oxidative stress.
Case Studies
-
Study on Schizophrenia Management :
- Objective : To evaluate the efficacy of this compound in treating schizophrenia.
- Findings : Patients receiving the compound showed a significant reduction in positive symptoms compared to placebo controls. The study concluded that the compound could be a valuable addition to antipsychotic therapies.
-
Neuroprotection in Ischemia :
- Objective : Investigating the neuroprotective effects of the compound following ischemic injury.
- Results : In rodent models of stroke, administration of the compound resulted in reduced infarct size and improved neurological outcomes, suggesting its potential as a therapeutic agent in stroke management.
Data Tables
Study | Objective | Results | |
---|---|---|---|
Study 1 | Efficacy in schizophrenia | Significant symptom reduction | Potential new antipsychotic |
Study 2 | Neuroprotection post-stroke | Reduced infarct size | Promising stroke therapy |
Properties
Molecular Formula |
C12H14Cl3NO2 |
---|---|
Molecular Weight |
310.6 g/mol |
IUPAC Name |
methyl (3S)-2-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c1-17-12(16)8-4-5-15-11(8)7-2-3-9(13)10(14)6-7;/h2-3,6,8,11,15H,4-5H2,1H3;1H/t8-,11?;/m0./s1 |
InChI Key |
UPBVJRPBKCLHKC-DTBGRZLTSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCNC1C2=CC(=C(C=C2)Cl)Cl.Cl |
Canonical SMILES |
COC(=O)C1CCNC1C2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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